2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one
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Overview
Description
2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one is a heterocyclic compound that belongs to the thiazoloquinazoline family. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The unique structure of this compound, which includes a thiazole ring fused to a quinazoline moiety, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one typically involves the condensation of 2-aminobenzamide with a suitable thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, which subsequently undergoes cyclization to form the final quinazoline structure. Common reagents used in this synthesis include acetic anhydride, phosphorus oxychloride, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different functional groups, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: The compound’s potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities, are being investigated.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Thiazoloquinazolines: Compounds with similar thiazole and quinazoline structures, such as 5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione, share similar chemical reactivity and biological activity.
Thieno[3,2-c]pyridines: These compounds, such as 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, have similar structural features and are studied for their potential therapeutic properties.
Uniqueness
The uniqueness of 2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one lies in its specific substitution pattern and the presence of both thiazole and quinazoline rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
93233-94-4 |
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Molecular Formula |
C18H13ClN2O2S |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
2-acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3-one |
InChI |
InChI=1S/C18H13ClN2O2S/c1-10(22)16-17(23)21-15(11-6-2-4-8-13(11)19)12-7-3-5-9-14(12)20-18(21)24-16/h2-9,15-16H,1H3 |
InChI Key |
YWJZKXJTSJYPSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(=O)N2C(C3=CC=CC=C3N=C2S1)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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